The compound (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features multiple functional groups, including a piperidine ring and a furan moiety, which are often associated with significant biological activity. The presence of these heterocycles suggests that this compound may interact with various biological targets, making it of interest for drug development.
This compound is classified under organic compounds, particularly within the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its structure. It belongs to the class of pyridinones, which are known for their diverse biological activities. The specific structure incorporates a furan ring, which is recognized for its role in various biological processes and potential therapeutic applications.
The synthesis of (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves several key steps:
Each step requires precise control over reaction conditions (temperature, solvent, and reaction time) to optimize yield and purity.
The molecular formula for this compound is , with a molecular weight of approximately 326.39 g/mol. The structure consists of:
The structural representation can be visualized using SMILES notation: CC1=NC(=O)C=C(C1=O)OC(C2=CC=CO2)=N(C3CCN(C(C3)=O)=C(C=C)C=CC=C)
.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for exploring modifications that can enhance therapeutic efficacy or reduce side effects.
The mechanism of action for (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves interactions with specific molecular targets such as enzymes or receptors:
Studies on related compounds suggest that they can exhibit significant activity against cancer cell lines due to their ability to interfere with critical cellular processes.
The physical properties of this compound include:
Chemical properties include:
Data such as melting point and boiling point are often determined experimentally but are not universally available for all compounds.
The compound has several potential applications in scientific research:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: